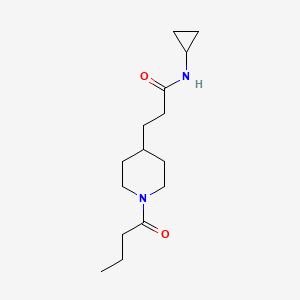![molecular formula C16H14ClN3O2 B4971161 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide, also known as CTQ or CTQAM, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the class of quinazolinone derivatives and has shown promising results in several research studies. In
Applications De Recherche Scientifique
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticonvulsant, analgesic, anti-inflammatory, and anxiolytic properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM is not fully understood. However, it has been suggested that it acts by modulating the activity of various neurotransmitters such as GABA, glutamate, and dopamine. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has been shown to produce several biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various scientific fields. However, it also has some limitations. It is relatively unstable and may degrade over time, which may affect its potency. It also has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as a modulator of the immune system, as it has been shown to possess anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM and to identify potential targets for its therapeutic use.
Méthodes De Synthèse
The synthesis of N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM involves the reaction of 4-chlorobenzoic acid with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting intermediate is then reacted with 2-aminobenzamide to obtain N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamideAM. The compound can be purified by recrystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9(21)19-16-18-8-13-14(20-16)6-11(7-15(13)22)10-2-4-12(17)5-3-10/h2-5,8,11H,6-7H2,1H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQQXTBSSIUKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4971078.png)
![N-(2,5-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4971092.png)
![N-cyclopropyl-4-methoxy-2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4971099.png)
![[1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4971101.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971107.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971117.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4971120.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4971122.png)
![methyl 1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4971123.png)
![2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4971127.png)

